molecular formula C9H9BrO2 B13606108 2-(2-Bromo-5-methoxy-phenyl)-oxirane

2-(2-Bromo-5-methoxy-phenyl)-oxirane

Katalognummer: B13606108
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: QZCFIGNXRGXZQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-5-methoxyphenyl)oxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-5-methoxyphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-bromo-5-methoxyphenyl with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

While specific industrial production methods for 2-(2-bromo-5-methoxyphenyl)oxirane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)oxirane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Ring-Opening Reactions: Diols or other functionalized compounds.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-5-methoxyphenyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-bromo-5-methoxyphenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and potential biological interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chloro-5-methoxyphenyl)oxirane
  • 2-(2-Fluoro-5-methoxyphenyl)oxirane
  • 2-(2-Iodo-5-methoxyphenyl)oxirane

Comparison

2-(2-Bromo-5-methoxyphenyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications.

Eigenschaften

Molekularformel

C9H9BrO2

Molekulargewicht

229.07 g/mol

IUPAC-Name

2-(2-bromo-5-methoxyphenyl)oxirane

InChI

InChI=1S/C9H9BrO2/c1-11-6-2-3-8(10)7(4-6)9-5-12-9/h2-4,9H,5H2,1H3

InChI-Schlüssel

QZCFIGNXRGXZQW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)Br)C2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.